Imidazo[1,2-a]pyrimidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76075-27-9 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H,(H2,8,12) |
InChI Key |
HOEDODNTXLPKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 2 Carboxamide and Its Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the imidazo[1,2-a]pyrimidine (B1208166) ring system have long relied on robust and well-established chemical reactions. These foundational techniques, including cyclo-condensation, multi-component reactions, and intramolecular cyclizations, remain relevant in modern organic synthesis.
Cyclo-condensation reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyrimidines. The most prominent of these is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov This method, first reported by Aleksei Chichibabin in 1914, is a type of nucleophilic substitution that efficiently yields the fused heterocyclic system. nih.govwikipedia.org The reaction typically proceeds by the initial alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring. acs.org
The general mechanism involves the nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the α-carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via the exocyclic amino group attacking the carbonyl carbon, followed by elimination of a water molecule to afford the final product. Various modifications of this method have been developed to improve yields and broaden the substrate scope. nih.gov
Table 1: Examples of Chichibabin-type Cyclo-condensation Reactions
| 2-Aminopyrimidine Derivative | α-Haloketone | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone (B140003) | NaHCO₃, Reflux | 2-Phenylimidazo[1,2-a]pyrimidine | Good | |
| 2-Aminopyrimidine | Bromoacetaldehyde | 150-200 °C, Sealed tube | Imidazo[1,2-a]pyrimidine | Moderate |
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyrimidines from simple starting materials in a single step. rsc.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.gov
A key example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. acs.org This reaction involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. acs.orgnih.gov The reaction proceeds under acidic catalysis, often using scandium triflate or perchloric acid, to produce 3-aminoimidazo[1,2-a]pyrimidine derivatives. acs.org Microwave irradiation has been employed to accelerate these reactions, significantly reducing reaction times. nih.gov The versatility of the GBB reaction allows for a wide range of substituents to be introduced into the final product by simply varying the starting components. mdpi.com
Table 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine (B139424) | Various Benzaldehydes | tert-Butyl isocyanide | Sc(OTf)₃, Microwave | 3-(tert-Butylamino)imidazo[1,2-a]pyridines | |
| 2-Aminopyrazine | Tagged Benzaldehydes | Various Isocyanides | Microwave | 3-Aminoimidazo[1,2-a]pyrazines | nih.gov |
Intramolecular cyclization represents another fundamental strategy for the construction of the imidazo[1,2-a]pyrimidine scaffold. rsc.org These protocols typically involve synthesizing a linear precursor that already contains the necessary atoms and functional groups, which then undergoes a ring-closing reaction.
One notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC). acs.org This method involves the synthesis of a precursor, for instance, by the condensation of an amine and an aldehyde derivative. This precursor then undergoes a tandem reaction under palladium catalysis, involving an oxidative CDC in the presence of air as the oxidant, to form the fused heterocyclic system. acs.org The mechanism is proposed to involve the formation of a vinyl palladium intermediate which undergoes an intramolecular attack with an imine to form a seven-membered palladium cycle, followed by reductive elimination to yield the product. acs.org
Advanced and Green Chemistry-Oriented Synthetic Techniques
In response to the growing need for environmentally benign and efficient synthetic methods, recent research has focused on advanced techniques. These include metal-catalyzed cross-coupling reactions and metal-free or organocatalytic approaches, which often offer milder reaction conditions and improved selectivity.
Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyrimidines, enabling direct C-H functionalization and novel bond formations. researchgate.net
Palladium-Catalyzed Syntheses : Palladium catalysts are effective for the regioselective arylation of the imidazo[1,2-a]pyrimidine core, particularly at the 3-position, using aryl bromides. nih.gov Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling provides a practical route to fused imidazo[1,2-a]pyrimidines under mild conditions with a broad substrate scope. acs.org
Copper-Catalyzed Approaches : Copper catalysis is widely used due to its low cost and versatile reactivity. Copper-catalyzed one-pot procedures have been developed for synthesizing imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org The mechanism is thought to involve a Michael addition, followed by copper-mediated oxidative cyclization. organic-chemistry.org Other copper-catalyzed methods include the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Copper oxide nanoparticles have also been employed as a catalyst in solvent-free conditions. dergipark.org.tr
Cobalt-Catalyzed Methods : Cobalt(II) catalysts have been used to develop ligand- and base-free oxidative processes for the synthesis of 2-aryl and 3-aryl imidazo[1,2-a]pyridines. researchgate.net This method likely involves a Co(II)/Co(III) catalytic cycle and uses molecular oxygen as the terminal oxidant, representing an efficient and simple system for C-N bond formation. researchgate.net
Table 3: Comparison of Metal-Catalyzed Synthetic Methods
| Metal Catalyst | Reaction Type | Key Reactants | Oxidant | Key Advantage | Reference |
|---|---|---|---|---|---|
| Palladium (Pd) | Intramolecular CDC | Pyrimidyl enamines | Air | High efficiency for fused systems | acs.org |
| Copper (Cu) | Aerobic Oxidative Cyclization | 2-Aminopyridines, Nitroolefins | Air | Use of inexpensive catalyst and green oxidant | organic-chemistry.org |
Moving towards greener chemistry, significant efforts have been made to develop metal-free and organocatalytic synthetic routes. nih.gov These methods avoid residual heavy metal contamination in the final products, which is particularly important for medicinal applications.
Iodine-promoted reactions are a prominent example of metal-free synthesis. researchgate.net Molecular iodine can catalyze the condensation of 2-aminopyridines with ketones or other carbonyl compounds, often under mild, additive-free conditions. nih.govresearchgate.net Another approach involves an organocatalytic domino aza-Michael–Mannich reaction, which can be used to form tetrahydroimidazo[1,2-a]pyrimidine structures. nih.gov
Recently, a dual organocatalytic system using flavin and iodine has been reported for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org This biomimetic approach uses flavin as a catalyst for the aerobic oxidation of iodide, which then participates in the C-N bond-forming cyclization, with water as the only byproduct. acs.org
Microwave-Assisted and Solvent-Free Reaction Conditions
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. In the synthesis of imidazo[1,2-a]pyrimidine derivatives, microwave-assisted organic synthesis (MAOS) and solvent-free conditions have emerged as powerful strategies to reduce reaction times, improve yields, and minimize waste.
Microwave irradiation provides an alternative to conventional heating, often leading to faster reaction rates and cleaner reaction profiles. researchgate.net For the synthesis of the core imidazo[1,2-a]pyrimidine scaffold, microwave heating has been successfully employed in the condensation of 2-aminopyrimidines with various carbonyl compounds. researchgate.net For instance, the reaction between 2-aminopyridines and ethyl 2-halogenated acetoacetates to form imidazo[1,2-a]pyridine-3-carboxylic acid esters, key precursors for carboxamides, was efficiently conducted under microwave heating at 120 °C for 20-30 minutes in ethanol. researchgate.net This approach significantly shortens the time required compared to traditional heating methods. sci-hub.se One-pot, multicomponent reactions catalyzed by acids like p-toluenesulfonic acid have also been effectively carried out under microwave conditions, using green solvents such as ethanol. nih.gov
Solvent-free, or "neat," reaction conditions represent another green chemistry approach. The condensation of α-haloketones with 2-aminopyridines to yield imidazo[1,2-a]pyridines has been achieved efficiently without any solvent or catalyst, highlighting a simple, cost-effective, and environmentally attractive strategy. researchgate.net In some cases, reactions are performed on solid supports like clay, which can be accelerated by microwave irradiation. jst.go.jp The use of glycerol, a biodegradable and green solvent, under microwave irradiation has also proven highly efficient for the synthesis of functionalized imidazo[1,2-a]pyrimidines, such as 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes. researchgate.net These methods offer advantages like mild reaction conditions, high yields, and avoidance of hazardous organic solvents. researchgate.net
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Condensation of 2-aminopyridine and α-haloketone | Microwave, 1 min | Drastically reduced reaction time, high yield | sci-hub.se |
| Multicomponent reaction (aldehyde, 2-aminopyrimidine, etc.) | Microwave, p-TSA, Ethanol | One-pot synthesis, use of green solvent | nih.gov |
| Vilsmeier-Haack Formylation | Microwave, Glycerol, 90 °C | Use of green solvent, high yield, short reaction time | researchgate.net |
| Condensation of α-haloketone and 2-aminopyridine | Solvent-free, neat | No solvent or catalyst required, environmentally friendly | researchgate.net |
| Three-component reaction on clay support | Microwave, solvent-free | Avoids organic solvents, simple workup | jst.go.jp |
Elucidation of Reaction Mechanisms in Imidazo[1,2-a]pyrimidine-2-carboxamide Formation
The formation of the imidazo[1,2-a]pyrimidine scaffold predominantly follows a mechanism analogous to the well-established Chichibabin reaction for imidazo[1,2-a]pyridines or a Hantzsch-type synthesis. researchgate.netnih.gov The most common pathway involves the condensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound. nih.gov
In multicomponent reactions, the mechanism can be more complex, often involving the initial formation of an imine or enamine intermediate from the reaction of an aldehyde and 2-aminopyrimidine, which then undergoes further cyclization. nih.gov For example, in a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, an electrophilic Vilsmeier reagent is formed from DMF and POCl₃, which is then attacked by the electron-rich imidazo[1,2-a]pyrimidine ring, followed by hydrolysis to yield the aldehyde. researchgate.net
Strategies for Functionalization and Derivatization of the this compound Scaffold
The imidazo[1,2-a]pyrimidine scaffold allows for extensive functionalization, enabling the synthesis of a diverse library of derivatives. researchgate.net Modifications can be introduced at the core heterocyclic positions or on the carboxamide side chain.
Substituent Introduction and Modification at Core Positions (C2, C3, C6, C7)
The imidazo[1,2-a]pyrimidine ring system has distinct electronic properties, with the five-membered imidazole (B134444) ring being electron-rich and susceptible to electrophilic substitution, particularly at the C3 position. The six-membered pyrimidine (B1678525) ring is generally more electron-deficient.
C2 Position: Substituents at the C2 position are typically introduced by selecting an appropriately substituted α-halocarbonyl reactant during the initial ring synthesis. For example, using a 2-bromoacetophenone derivative will result in a 2-phenyl-substituted scaffold. nih.gov
C3 Position: The C3 position is the most reactive site for electrophilic substitution. Several methods are used for its functionalization:
Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride and DMF, is a highly efficient method for introducing a carbaldehyde group at the C3 position. researchgate.netresearchgate.net
Nitrosation: Direct nitrosation at C3 can be achieved using sodium nitrite (B80452) in acetic acid, yielding a 3-nitroso derivative. This nitroso group can be subsequently reduced to a 3-amino group, providing a key handle for further derivatization. nih.gov
Halogenation: Bromination can be performed to introduce a bromine atom, which can then be used in cross-coupling reactions for further C-C or C-N bond formation. nih.gov
C6 and C7 Positions: Modifications at the pyrimidine ring positions (C5, C6, C7) are less common via direct substitution and are usually accomplished by starting with a pre-functionalized 2-aminopyrimidine. For instance, using a 5-methyl-2-aminopyrimidine in the initial cyclization will result in a 7-methyl-imidazo[1,2-a]pyrimidine. Altering the electronic properties of the scaffold by adding electron-donating groups (e.g., methoxy, morpholino) can influence its metabolic stability. researchgate.net
| Position | Reaction | Reagents | Resulting Group | Reference |
|---|---|---|---|---|
| C3 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) | researchgate.net |
| C3 | Nitrosation | NaNO₂, Acetic Acid | -NO (Nitroso) | nih.gov |
| C3 | Reduction of Nitroso | Reducing Agent | -NH₂ (Amino) | nih.gov |
| C2, C7, etc. | Cyclocondensation | Substituted 2-aminopyrimidines or α-haloketones | Varied substituents (Aryl, Alkyl, etc.) | nih.gov |
Specific Modifications of the Carboxamide Moiety
The carboxamide group at the C2 position is a crucial site for modification to modulate the compound's properties. These modifications typically involve standard amide bond formation reactions. The synthesis usually proceeds through a carboxylic acid or ester intermediate, such as imidazo[1,2-a]pyrimidine-2-carboxylic acid.
The carboxylic acid can be activated and coupled with a wide variety of primary or secondary amines to generate a library of N-substituted carboxamides. Common coupling reagents used for this transformation include 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBT). researchgate.net This strategy allows for the introduction of diverse functional groups, including aliphatic chains, aromatic rings, and heterocyclic systems, onto the carboxamide nitrogen. These modifications are critical for exploring structure-activity relationships. For example, a series of 3-aryl-substituted imidazo[1,2-a]pyrimidine-2-carboxamides has been reported, showcasing this synthetic approach. researchgate.net Strategies to avoid metabolism have also involved systematic structural modifications of the N-substituent of the carboxamide group. nih.govacs.org
| Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carboxylic acid | Amide Coupling | Primary/Secondary Amine, EDCI, HOBT | N-substituted this compound | researchgate.net |
| Imidazo[1,2-a]pyrimidine-3-carboxylic acid | Amidation | Various amines (e.g., N-(2-phenoxyethyl)) | N-substituted Imidazo[1,2-a]pyrimidine-3-carboxamide | researchgate.net |
Advanced Structural and Spectroscopic Characterization of Imidazo 1,2 a Pyrimidine 2 Carboxamide Derivatives
Comprehensive Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the structural confirmation of newly synthesized imidazo[1,2-a]pyrimidine-2-carboxamide derivatives. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides unambiguous evidence of the target molecular structure. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. beilstein-journals.org In ¹H NMR spectra of imidazo[1,2-a]pyrimidine (B1208166) derivatives, protons on the pyrimidine (B1678525) and imidazole (B134444) rings exhibit characteristic chemical shifts and coupling patterns. For instance, protons on the pyrimidine ring typically appear as doublets of doublets in distinct regions of the spectrum. nih.govnih.gov The chemical shifts of these protons are influenced by the electronic environment created by substituents on the heterocyclic core.
Similarly, ¹³C NMR spectra provide crucial information about the carbon skeleton. nih.govnih.gov The carbon atoms of the fused ring system resonate at characteristic chemical shifts, and the carbonyl carbon of the carboxamide group is readily identifiable by its downfield shift. beilstein-journals.org The precise chemical shifts can be correlated with theoretical values obtained from computational methods like Density Functional Theory (DFT) to further validate the structural assignment. iau.ir
Table 1: Representative NMR Spectroscopic Data for Imidazo[1,2-a]pyrimidine Derivatives
| Nucleus | Functional Group/Position | Chemical Shift (δ) in ppm | Source(s) |
| ¹H NMR | Pyrimidine Ring Protons | 8.74 (dd), 10.07 (dd) | nih.gov |
| Imidazole Ring Proton | 8.33 (s) | nih.gov | |
| Imine Proton (N=CH) | 8.89 (s) | nih.gov | |
| ¹³C NMR | Pyrimidine Ring Carbons | 150.76, 147.78, 111.33 | nih.gov |
| Imidazole Ring Carbons | 143.25, 137.18 | nih.gov | |
| Imine Carbon (N=C H) | 152.91 | nih.gov | |
| Carbonyl Carbon (C=O) | 167.6 | beilstein-journals.org |
Note: Data is compiled from derivatives of the core structure and may vary based on substitution and solvent (DMSO-d₆ or CDCl₃). s=singlet, dd=doublet of doublets.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound derivatives, the FTIR spectrum will prominently feature stretching vibrations for the N-H and C=O bonds of the amide group. The C=O stretch is typically a strong, sharp band. Other key absorbances include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the fused heterocyclic system, and C-N stretching bands. nih.govnih.gov
Table 2: Key FTIR Absorption Bands for Imidazo[1,2-a]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| Aromatic C-H | Stretching | 3110 - 3017 | nih.govnih.gov |
| C=N (Imine/Ring) | Stretching | 1626 - 1604 | nih.govnih.gov |
| C=C (Ring) | Stretching | 1594 - 1563 | nih.govnih.gov |
| C-N (Ring) | Stretching | 1287 - 1207 | nih.govnih.gov |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming the structure. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used, which typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. beilstein-journals.org
Conformational Analysis and Tautomeric Equilibria Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound derivatives, therefore, provides critical insights for understanding their interaction with biological targets.
Conformational Analysis: Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating the stable conformations of these molecules. iau.irnih.gov By performing geometry optimizations, researchers can identify the lowest energy (most stable) three-dimensional arrangement of the atoms. nih.goviau.ir Potential energy surface (PES) scanning can be used to explore the rotational barriers around single bonds, such as the bond connecting the carboxamide group to the pyrimidine ring, revealing the molecule's conformational flexibility. nih.gov These theoretical studies also provide information on electronic properties, such as the molecular electrostatic potential (MEP), which can predict regions of the molecule likely to engage in intermolecular interactions. nih.gov The accuracy of these computational models is often validated by comparing calculated NMR and FTIR data with experimental results, with good agreement indicating a reliable model. iau.ir
Tautomeric Equilibria: Prototropic tautomerism, the migration of a proton between two atoms in a molecule, is a key consideration for heterocyclic systems. For imidazo[1,2-a]pyrimidines, different tautomeric forms could potentially coexist in solution, which can significantly impact their chemical reactivity and biological function. researchgate.net NMR spectroscopy is a primary experimental technique to study these equilibria, as the proton transfer is often slow on the NMR timescale, allowing for the observation of signals from multiple tautomers simultaneously. The ratio of tautomers can be influenced by factors such as the electronic nature of substituents and the hydrogen-bonding capabilities of the solvent. researchgate.net While specific studies on the tautomerism of this compound are not extensively detailed, the principles established for related nitrogen heterocycles are directly applicable.
X-ray Crystallography for Precise Molecular Architecture and Binding Mode Determination
While spectroscopic and computational methods provide robust data, single-crystal X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state.
This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the imidazo[1,2-a]pyrimidine core and its substituents. dergipark.org.tr For example, crystallographic studies on related structures have confirmed the near-planar geometry of the fused tricyclic core. dergipark.org.tr
Furthermore, X-ray crystallography is unparalleled in its ability to elucidate the details of intermolecular interactions. It can reveal how molecules pack in a crystal lattice, highlighting non-covalent forces such as hydrogen bonding and π-stacking interactions. dergipark.org.trresearchgate.net When a derivative is co-crystallized with a biological target, such as an enzyme, this method can determine the precise binding mode. nih.gov This information is invaluable for drug discovery, as it reveals the specific amino acid residues the molecule interacts with in the binding site, allowing for the rational design of new derivatives with improved potency and selectivity. nih.gov
Table 3: Information Derived from X-ray Crystallography of Related Heterocyclic Systems
| Parameter | Description | Significance | Source(s) |
| Bond Lengths/Angles | Precise measurement of atomic distances and angles. | Confirms molecular geometry and hybridization state. | researchgate.net |
| Molecular Conformation | The overall 3D shape of the molecule in the solid state. | Defines the spatial arrangement of functional groups. | dergipark.org.tr |
| Hydrogen Bonding | Identifies donor-acceptor distances and angles for H-bonds. | Reveals key intermolecular interactions for crystal packing and receptor binding. | researchgate.net |
| π-Stacking | Describes the arrangement of aromatic rings in a parallel or offset fashion. | Important for molecular recognition and stability. | dergipark.org.tr |
| Binding Mode | Shows the orientation and interactions of a ligand within a protein's active site. | Crucial for structure-based drug design. | nih.gov |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidine 2 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core, DFT calculations are typically performed to gain a deeper understanding of their structure-reactivity relationship. A common approach involves geometry optimization using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a 6-31G(d,p) or 6-31+G(d,p) basis set. nih.goviau.ir
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger HOMO-LUMO gap indicates greater stability and lower reactivity. In the context of drug design, the HOMO-LUMO gap can influence how a molecule interacts with biological targets like proteins and enzymes. nih.gov
For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gaps. nih.gov The distribution of the HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Derivative 7a | -6.63 | -3.31 | 3.32 |
| Derivative 7b | -6.29 | -2.71 | 3.58 |
| Derivative 7c | -6.49 | -3.10 | 3.39 |
| Derivative 7d | -6.31 | -2.41 | 3.90 |
| Derivative 7e | -6.11 | -2.25 | 3.86 |
| Data for imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich and electron-poor areas.
The color scheme generally used is:
Red: Represents regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Denotes areas with a neutral or near-zero electrostatic potential.
MEP analysis of imidazo[1,2-a]pyrimidine derivatives helps in identifying the sites that are likely to be involved in non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. nih.gov For instance, the negative potential regions around nitrogen and oxygen atoms suggest their role as hydrogen bond acceptors.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density topology to characterize chemical bonding and non-covalent interactions within a molecular system. nih.gov QTAIM defines atoms as distinct regions in real space and identifies bond critical points (BCPs) between interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the interactions. nih.gov
In the study of imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis can reveal various intramolecular interactions, such as van der Waals forces and hydrogen bonds. nih.gov This analysis provides a deeper understanding of the forces that stabilize the molecular conformation.
Reduced Density Gradient (RDG) analysis is another computational method used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its gradient. nih.gov The RDG is plotted against the sign of the second eigenvalue of the Hessian matrix of the electron density, which helps to distinguish between different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds): Appear as blue isosurfaces.
Weak van der Waals interactions: Are represented by green isosurfaces.
Repulsive interactions (e.g., steric clashes): Are shown as red isosurfaces.
This technique provides a three-dimensional visualization of the non-covalent interactions within a molecule, complementing the information obtained from QTAIM. nih.gov
The HOMO and LUMO energies obtained from DFT calculations are used to determine various global chemical reactivity descriptors. These parameters provide a quantitative measure of the reactivity and stability of a molecule. nih.gov
Key chemical reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).
The analysis of these parameters for imidazo[1,2-a]pyrimidine derivatives helps in predicting their chemical behavior in various reactions. nih.gov
| Parameter | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / 2η |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov It is a widely used tool in drug discovery to screen virtual libraries of compounds and to understand the binding mode and affinity of a ligand for a specific biological target. mdpi.com
For imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations have been performed to investigate their potential as inhibitors of various enzymes and receptors. nih.govmdpi.comnih.gov For example, studies have explored their binding to microbial targets to assess their antimicrobial activity, as well as to targets relevant to cancer and viral infections. nih.govmdpi.comresearchgate.net
The results of molecular docking are typically evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable ligand-receptor complex and a higher predicted activity. nih.gov The analysis of the docked poses reveals the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net
For instance, molecular docking studies of some imidazo[1,2-a]pyrimidine derivatives against human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2 have shown promising binding affinities, suggesting their potential as viral entry inhibitors. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Derivative 7a | hACE2 | -9.1 |
| Derivative 7a | Spike Protein | -7.3 |
| Derivative 7b | hACE2 | -8.0 |
| Derivative 7b | Spike Protein | -6.6 |
| Derivative 7c | hACE2 | -8.3 |
| Derivative 7c | Spike Protein | -6.8 |
| Derivative 7d | hACE2 | -8.0 |
| Derivative 7d | Spike Protein | -6.9 |
| Derivative 7e | hACE2 | -8.2 |
| Derivative 7e | Spike Protein | -6.9 |
| Data for imidazo[1,2-a]pyrimidine Schiff base derivatives. nih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand and its biological target at an atomic level. For derivatives of the Imidazo[1,2-a]pyrimidine scaffold, MD simulations have been instrumental in assessing the stability of ligand-protein complexes and observing the conformational behavior of the ligand within the binding site. These simulations provide insights that are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
In studies involving imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a closely related scaffold, MD simulations were performed to confirm the binding mode and stability of the compounds with their target, Pantothenate synthetase. openpharmaceuticalsciencesjournal.com The simulations, often run for nanoseconds, monitor the root mean square deviation (RMSD) of the protein-ligand complex to evaluate its stability over time. A stable complex is generally indicated by an RMSD value that plateaus below 3 Å. openpharmaceuticalsciencesjournal.com These simulations are conducted under conditions that mimic the physiological environment, including the presence of water molecules, physiological temperature, and pressure, thereby providing a more accurate representation of the binding interactions. openpharmaceuticalsciencesjournal.com
For instance, the stability of a docked complex of an imidazo[1,2-a]pyridine (B132010) derivative with its target was evaluated over a 1.2 ns simulation, which confirmed the binding pose and stability of the interaction. openpharmaceuticalsciencesjournal.com Furthermore, MD simulations on a novel imidazo[1,2-a]pyridine derivative targeting the KRASG12D protein revealed that the compound could induce a conformational shift in the protein's switch-I and switch-II regions, transitioning it to an inactive state. nih.gov This highlights the ability of MD simulations to not only assess binding stability but also to uncover the dynamic conformational changes that are key to a compound's biological activity. nih.gov
Table 1: Representative Findings from Molecular Dynamics Simulations of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Class | Target Protein | Simulation Duration | Key Findings |
| Imidazo[1,2-a]pyridine-3-carboxamide | Pantothenate synthetase | 1.2 ns | Confirmed the stability of the docked complex with an acceptable RMSD value (< 3 Å). openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine derivative | KRASG12D | Not Specified | Induced a conformational shift to an inactive "off-like" state of the protein. nih.gov |
| 4-oxo-4,10-dihydrobenzo nih.govidaampublications.inimidazo[1,2-a]pyrimidine-3-carboxylic acid | HIV-1 Integrase | Not Specified | The review mentions the use of MD simulations in the study of these derivatives. researchgate.net |
This table is generated based on available data for derivatives of the core Imidazo[1,2-a]pyrimidine structure.
In Silico Prediction of Preclinical Pharmacokinetic Profiles and Drug-Likeness Attributes
In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity and drug-likeness, is a critical step to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov For various series of Imidazo[1,2-a]pyrimidine derivatives, computational tools like SwissADME and pkCSM have been employed to evaluate these crucial parameters. nih.gov
Drug-likeness is often assessed using established guidelines such as Lipinski's rule of five, which predicts the potential for oral bioavailability. nih.gov This rule stipulates that a molecule is more likely to be orally bioavailable if it has a molecular weight under 500, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov Studies on imidazo[1,2-a]pyrimidine Schiff base derivatives have shown that these compounds often exhibit promising drug-like characteristics, adhering to Lipinski's rule. nih.gov
Beyond drug-likeness, specific pharmacokinetic parameters are predicted. For instance, in silico analyses of imidazo[1,2-a]pyrimidine derivatives have been conducted to predict their gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for hepatotoxicity or carcinogenicity. idaampublications.innih.govmdpi.com Many of the studied derivatives were predicted to have good oral bioavailability and lacked toxicity flags, suggesting their potential as safe and effective drug candidates. nih.govmdpi.com For example, in silico ADME and toxicity predictions for a series of imidazo[1,2-a]pyrimidine derivatives designed as antimicrobial agents indicated compliance with Lipinski, Veber, and Egan rules, with good drug-likeness and favorable pharmacokinetic profiles. nih.govmdpi.com
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Representative Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Predicted Value/Characteristic | Significance |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Generally compliant nih.govnih.govamazonaws.com | Predicts good oral bioavailability. |
| Molecular Weight | < 500 nih.gov | Favorable for absorption. |
| Log P | < 5 nih.gov | Indicates optimal lipophilicity. |
| Hydrogen Bond Donors | ≤ 5 nih.gov | Contributes to good membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 nih.gov | Contributes to good membrane permeability. |
| Pharmacokinetics (ADME) | ||
| GI Absorption | High idaampublications.inamazonaws.com | Suggests good absorption from the gut. |
| Blood-Brain Barrier Permeability | Variable idaampublications.in | Important for CNS-targeting drugs. |
| Aqueous Solubility | Predicted for various derivatives idaampublications.in | Influences absorption and formulation. |
| Toxicity | ||
| Hepatotoxicity | Predicted to be non-toxic nih.govmdpi.com | Indicates a lower risk of liver damage. |
| Carcinogenicity | Predicted to be non-toxic nih.govmdpi.comamazonaws.com | Suggests a lower risk of causing cancer. |
This table is a composite of findings from various studies on derivatives of Imidazo[1,2-a]pyrimidine and is intended to be representative of the class.
Preclinical Pharmacological Activity and Mechanistic Elucidation of Imidazo 1,2 a Pyrimidine 2 Carboxamide and Its Analogues
Antimycobacterial Activity and Specific Enzyme Inhibition
Derivatives of the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) class have emerged as a promising new category of potent and selective anti-tuberculosis agents. nih.gov These compounds have shown significant activity against various forms of Mycobacterium tuberculosis, including drug-resistant strains, primarily by targeting the bacterium's energy metabolism pathways. rsc.orgmdpi.com
Imidazo[1,2-a]pyridine amides (IPAs), which are structural analogues, have shown significant potency against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of M. tuberculosis. rsc.orgacs.org A key clinical candidate from this class, Telacebec (Q203), is an imidazo[1,2-a]pyridine amide that has demonstrated activity against both MDR- and XDR-TB. rsc.org The development of these compounds has been a focus of anti-TB drug discovery, targeting essential pathways for mycobacterial survival. rsc.org
Research has advanced synthetically accessible imidazo[1,2-a]pyridine-3-carboxamides, with many agents showing minimum inhibitory concentrations (MIC) of ≤1 μM against replicating Mtb. nih.gov Certain optimized compounds surpassed the potency of other clinical candidates against MDR and XDR strains. nih.gov For instance, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were evaluated, with seven compounds showing MIC₉₀ values of ≤1 μM against various Mtb strains. acs.org Further studies on novel imidazo[1,2-a]pyridine-3-carboxamides revealed compounds with considerable activity (MIC: 0.041-2.64 μM) against both drug-sensitive and drug-resistant Mtb strains. nih.gov Optimized analogues have also shown significant efficacy in mouse models, reducing colony-forming units (CFU) in the lungs. acs.org
| Compound Class | Target Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb H37Rv | ≤1 μM for 12 of 14 agents; ≤0.006 μM for 5 agents | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR & XDR Mtb | MIC₉₀ ≤1 μM for 7 of 9 agents | acs.org |
| N-benzylic imidazo[1,2-a]pyridine carboxamides (IPAs) | Mtb H37Rv & two MDR strains | < 0.035 μM for five derivatives | nih.gov |
| 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs | Drug-sensitive/resistant MTB strains | 0.041-2.64 μM for compounds 26g and 26h | nih.gov |
InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the mycobacterial type II fatty acid biosynthesis pathway (FAS-II), which is essential for the production of mycolic acids for the cell wall. nih.govmdpi.com It is the validated target of the frontline anti-TB drug isoniazid (B1672263) (INH). nih.gov
While the primary mechanism for the most potent imidazo[1,2-a]pyridine/pyrimidine (B1678525) amides is the inhibition of the cytochrome bc1 complex, some studies have explored InhA as a potential target for this class of compounds. A molecular docking study of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives suggested good inhibition against the InhA enzyme domain. rsc.org However, these 2-carboxamide (B11827560) analogues generally showed weaker whole-cell antimycobacterial activity compared to the 3-carboxamide series, indicating a possible switch in the mode of action or that InhA is not the primary target for this scaffold. rsc.org Other research has successfully identified novel imidazo[1,2-a]pyridine derivatives as effective InhA inhibitors, with certain compounds demonstrating MIC values comparable to isoniazid against the Mtb H37Rv strain. researchgate.net
The primary target for the most potent antimycobacterial imidazo[1,2-a]pyridine amides, such as Telacebec (Q203), has been identified as the QcrB subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex). rsc.orgcore.ac.uk This complex is a critical component of the electron transport chain in oxidative phosphorylation, which is key for Mtb's energy generation and survival. rsc.orgmdpi.com
Inhibition of QcrB disrupts the electron transport chain, blocking ATP synthesis and leading to bacterial death. rsc.org The identification of QcrB as the target was confirmed through studies of resistant mutants, which showed a specific single base change in the qcrB gene. core.ac.uk Furthermore, overexpression of QcrB in M. bovis BCG led to an increase in the MIC of these inhibitors, substantiating that the cytochrome bc1 complex is the specific target. core.ac.uk This mechanism of action is distinct from many existing anti-TB drugs and is effective against both drug-sensitive and drug-resistant strains. mdpi.com
Antineoplastic and Kinase Inhibitory Activities
The imidazo[1,2-a]pyrimidine scaffold and its analogues have also been investigated for their potential as anticancer agents, demonstrating inhibitory activity against key proteins involved in cell division and viral replication. nih.govglobethesis.comdergipark.org.tr
Certain imidazo[1,2-a]pyrimidine derivatives have been designed as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase, two important targets in cancer therapy. dergipark.org.tr KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis. nih.gov Aurora-A kinase is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is common in human cancers. researchgate.net
A study reported the design of benzo acs.orgnih.govimidazo[1,2-a]pyrimidines that function as dual KSP and Aurora-A kinase inhibitors. By incorporating Aurora-A kinase inhibitory fragments into a KSP inhibitor structure, researchers developed compounds that could inhibit both enzymes. In vitro assays confirmed that several of these compounds were effective against the HCT116 human colon carcinoma cell line. dergipark.org.tr Related heterocyclic systems, such as imidazo[1,2-a]pyrazines and imidazo[4,5-b]pyridines, have also yielded potent Aurora kinase inhibitors. acs.orgnih.gov
HIV-1 integrase is a crucial enzyme that inserts the viral genome into the host cell's DNA, making it an important target for antiretroviral drug development. nih.govmdpi.com A novel series of 4-oxo-4,10-dihydrobenzo acs.orgnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives has been identified as inhibitors of HIV-1 integrase. nih.govbenthamdirect.com
In a cell-based assay for anti-HIV-1 activity, several compounds from this series displayed moderate to good inhibitory effects. nih.govbenthamdirect.com These findings suggest that the imidazo[1,2-a]pyrimidine core can serve as a promising lead structure for the development of new anti-HIV-1 agents. nih.govbenthamdirect.com
| Compound | Activity | Reported Value | Reference |
|---|---|---|---|
| Compound 5 | Anti-HIV-1 Activity (EC₅₀) | 4.14 μM | nih.govbenthamdirect.com |
| Compound 5 | Integrase Inhibition (IC₅₀) | 45 μM | nih.govbenthamdirect.com |
| Compound 6a | Anti-HIV-1 Activity (EC₅₀) | 1.68 μM | nih.govbenthamdirect.com |
| Compound 6k | Anti-HIV-1 Activity (EC₅₀) | 0.8 μM | nih.govbenthamdirect.com |
Dipeptidyl Peptidase-4 (DPP4) Inhibition
Analogues of imidazo[1,2-a]pyrimidine-2-carboxamide have been identified as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP4), an enzyme crucial for glucose homeostasis. patsnap.comrjpbr.com Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov
Structure-activity relationship (SAR) studies on an azolopyrimidine series led researchers to focus on imidazo[1,2-a]pyrimidine derivatives. patsnap.com It was discovered that replacing an aryl substitution on the imidazole (B134444) ring with a more polar carboxamide or carboxylic ester group resulted in compounds with enhanced DPP4 binding activity. patsnap.com This modification also significantly decreased off-target activity, particularly against the human ether-a-go-go related gene (hERG) and sodium channels. patsnap.com
Further optimization of this series led to the identification of (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylthis compound (compound 24s ), which emerged as a highly potent and selective DPP4 inhibitor. patsnap.com This compound demonstrated excellent pharmacokinetic profiles in preclinical animal models and showed in vivo efficacy in ob/ob mice. patsnap.com X-ray crystallography confirmed the binding mode of these carboxamide derivatives within the active site of the DPP4 enzyme. patsnap.com
Similarly, a related series of imidazo[1,2-a]pyridine derivatives were designed as DPP4 inhibitors. A lead compound from this series, featuring a 2,4-dichlorophenyl group at the 2-position, was identified as a potent inhibitor with an IC50 value of 0.13 μM. nih.govrsc.org This compound also showed high selectivity over related enzymes DPP-8 and DPP-9. nih.govrsc.org
| Compound Class | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| This compound | Polar carboxamide at 2-position | Potent and selective DPP4 inhibition; good in vivo efficacy | patsnap.com |
| Imidazo[1,2-a]pyridine derivative | 2,4-dichlorophenyl group at 2-position | IC50 = 0.13 μM; selective over DPP-8/DPP-9 | nih.govrsc.org |
Syk Family Kinases (Syk, ZAP-70) Inhibition
Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70) are non-receptor tyrosine kinases that are integral to the activation of B-cells and T-cells, respectively. researchgate.net As such, inhibitors of this kinase family are considered potential therapeutic agents for autoimmune diseases and allergic disorders. researchgate.net
Research into new scaffolds to improve the oral efficacy of Syk family kinase inhibitors led to the investigation of imidazo[1,2-c]pyrimidine (B1242154) derivatives, a related isomer of the imidazo[1,2-a]pyrimidine system. researchgate.net These compounds were found to be potent inhibitors of both Syk and ZAP-70. Structure-activity relationship studies revealed that the introduction of a phenyl group at the 2-position of the imidazo[1,2-c]pyrimidine core enhanced inhibitory activity. Further exploration of 2-phenylimidazo[1,2-c]pyrimidine-8-carboxamide derivatives led to the identification of highly potent compounds. researchgate.net
Among the synthesized agents, compound 9f demonstrated strong in vitro inhibitory activity against both Syk and ZAP-70 kinases. researchgate.net Furthermore, oral administration of this compound resulted in the suppression of the passive cutaneous anaphylaxis (PCA) reaction and Concanavalin A-induced IL-2 production in a mouse model, confirming its in vivo efficacy. researchgate.net
VirB11 ATPase Inhibition
The bacterial type IV secretion system (T4SS) is a multi-protein complex responsible for the transfer of virulence factors and genetic material between bacterial cells, playing a key role in pathogenicity and the spread of antibiotic resistance. A critical component of the T4SS is the VirB11 ATPase, which provides the energy for the secretion process.
A series of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structural analogues of imidazo[1,2-a]pyrimidines, have been developed as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. These compounds were identified through virtual high-throughput screening as potential ATP mimics.
In vitro screening identified a lead compound with an IC50 of 7 μM, which was shown to be a competitive inhibitor with respect to ATP. Further studies on the structure-activity relationships of these imidazo[1,2-a]pyrazine inhibitors have been conducted to guide the design of more potent derivatives. To improve selectivity for the bacterial ATPase over mammalian ATPases, bivalent inhibitors have also been designed. These bivalent constructs consist of the imidazo[1,2-a]pyrazine moiety to target the ATP binding site, linked to a peptide sequence designed to disrupt the protein-protein interactions at the subunit interface of the hexameric VirB11 enzyme.
| Compound Class | Target Enzyme | Lead Compound IC50 | Mechanism of Action | Reference |
|---|---|---|---|---|
| 8-amino imidazo[1,2-a]pyrazine | HP0525 (VirB11 ATPase) | 7 μM | Competitive ATP inhibitor |
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and DNA repair. researchgate.net Cancer cells often have a high demand for NAD+ and can be more reliant on the NAMPT salvage pathway than normal cells, making NAMPT an attractive target for oncology. nih.gov
An analogue of the this compound scaffold has been identified as a potent NAMPT inhibitor. The compound, GNE-617 (N-{[4-(3,5-difluorobenzenesulfonyl)phenyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide), is a potent and competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM. nih.gov This compound effectively depleted NAD+ levels in both NAPRT1-proficient and NAPRT1-deficient tumor cell lines in vitro, leading to reduced ATP and cell death. nih.gov The natural substrate of NAMPT, nicotinamide (NAM), was shown to compete with GNE-617 for binding to the enzyme, thereby rescuing cells from the antitumor effects of the inhibitor. nih.gov
Antimicrobial and Antifungal Efficacy
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been widely investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. nih.govnih.gov
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives against various bacterial strains. A series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives exhibited excellent antibacterial activity. Specifically, compounds 8d , 8e , and 8f from this series showed significant zones of inhibition (30-33 mm) against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. These compounds also displayed strong activity (22-25 mm zone of inhibition) against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive).
In another study, imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives were synthesized and evaluated. These compounds generally showed excellent to good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes when compared to a reference drug. The imidazo[1,2-a]pyrimidine chalcones were observed to be more potent than the corresponding imidazo[1,2-a]pyridine chalcone derivatives.
Further research has shown that substituents on the core scaffold play a determining role in the biological activity. The presence of a halogen, such as chlorine, or a methyl group at the para position on phenyl rings attached to the imidazo[1,2-a]pyrimidine structure was found to augment activity, particularly against Gram-positive bacteria.
| Compound Series | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| Tetrahydro-imidazo[1,2-a]pyrimidine-hydrazones | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Excellent zones of inhibition (up to 33 mm) | |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity against tested strains | |
| Substituted Imidazo[1,2-a]pyrimidines | Gram-positive and Gram-negative bacteria | Activity augmented by halogen or methyl substituents |
Antifungal Activity (e.g., against Candida albicans)
The emergence of drug-resistant fungal strains, particularly Candida albicans, has necessitated the search for novel antifungal agents. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated promising activity against various fungal pathogens. Research has focused on the synthesis of novel analogues and the evaluation of their efficacy, often measured by the Minimum Inhibitory Concentration (MIC).
A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their antifungal activity against a resistant strain of Candida albicans. Among the tested compounds, four showed significant activity with MIC values below 300 μmol/L. Notably, compound 10i was identified as the most potent, with a MIC of 41.98 μmol/L. scirp.org This suggests that the 3-imidazo[1,2-a]pyridinyl-arylpropenone scaffold is a promising pharmacophore for developing new antifungal drugs. scirp.org
In another study, new derivatives of imidazo[1,2-a]pyrimidines were synthesized and their potential antifungal activity against Candida albicans was suggested through molecular docking studies, which compared them to the clinically used antifungal drug voriconazole. nih.govnih.gov The mechanism of action for many azole-based antifungal agents involves the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is crucial for fungal cell membrane synthesis. nih.gov A series of 3-benzoyl imidazo[1,2-a]pyrimidines were evaluated in silico and in vitro against seven Candida species. These compounds exhibited better binding energies in the active site of CYP51 compared to reference drugs like fluconazole (B54011) and ketoconazole. nih.gov Specifically, compounds 4j and 4f were the most active, indicating that electron-withdrawing substituents on the benzene (B151609) ring play a significant role in their biological activity. nih.gov
Furthermore, a study on imidazo[1,2-a]pyridinehydrazone derivatives revealed that their antifungal activity against C. albicans is influenced by the substituent on the phenyl ring. tsijournals.com The methylated derivative (5d ) and the brominated derivative (5i ) were the most effective, with MICs of 4.06 and 8.61 µmol/L, respectively, highlighting that weakly electron-donating or electron-withdrawing groups enhance antifungal potency. tsijournals.com
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 10i (3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivative) | Candida albicans (resistant strain) | 41.98 μmol/L | scirp.org |
| Compound 5d (methylated imidazo[1,2-a]pyridinehydrazone) | Candida albicans | 4.06 µmol/L | tsijournals.com |
| Compound 5i (brominated imidazo[1,2-a]pyridinehydrazone) | Candida albicans | 8.61 µmol/L | tsijournals.com |
Antiviral Properties and Viral Target Interaction Studies
The broad biological activity of the imidazo[1,2-a]pyrimidine scaffold extends to antiviral applications, with studies demonstrating efficacy against a range of viruses through various mechanisms of action.
The interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. nih.govmdpi.com Consequently, inhibiting this protein-protein interaction is a key strategy for developing antiviral therapeutics. nih.gov A study involving newly synthesized imidazo[1,2-a]pyrimidine Schiff base derivatives explored their potential as dual inhibitors of hACE2 and the spike protein. nih.govbohrium.comnih.gov
Molecular docking studies were performed to predict the binding affinities of these compounds to both the ACE2 receptor and the spike protein. nih.govnih.gov The results were promising, with one of the top-scoring compounds exhibiting a remarkable binding affinity of -9.1 kcal/mol to the ACE2 receptor and -7.3 kcal/mol to the spike protein. nih.govnih.gov These binding energies were comparable or superior to reference compounds, including the natural ligand angiotensin II (-9.2 kcal/mol for ACE2) and cannabidiolic acid (CBDA) (-5.7 kcal/mol for the spike protein), which has been shown to block SARS-CoV-2 cell entry. nih.govnih.gov These findings suggest that imidazo[1,2-a]pyrimidine derivatives have the potential to act as effective entry inhibitors, preventing the infection of human cells by SARS-CoV-2. nih.govnih.gov
| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivative | ACE2 Receptor | -9.1 | nih.govnih.gov |
| Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivative | Spike Protein | -7.3 | nih.govnih.gov |
| Angiotensin II (Reference) | ACE2 Receptor | -9.2 | nih.govnih.gov |
| MLN-4760 (Reference) | ACE2 Receptor | -7.3 | nih.govnih.gov |
| Cannabidiolic Acid (CBDA) (Reference) | Spike Protein | -5.7 | nih.govnih.gov |
The antiviral potential of imidazo[1,2-a]pyrimidine derivatives has been investigated against other significant human pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov
In the context of HCV, a series of imidazo[1,2-a]pyridines have been identified as potent inhibitors of viral replication. nih.gov These compounds were found to directly bind to the HCV non-structural protein 4B (NS4B), a unique target among HCV inhibitors. nih.gov One particular imidazo[1,2-a]pyridine, compound 21 , demonstrated an in vitro EC50 of less than 10 nM for both genotype 1a and 1b replicons. nih.gov Resistance studies mapped the mutations to the NS4B protein, further confirming this as the viral target. nih.gov
Regarding HIV, certain derivatives of imidazo[1,2-a]pyrimidine have been explored as potential therapeutic agents. nih.gov For instance, novel 4-oxo-4,10-dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives have been synthesized and investigated as potential HIV-1 integrase inhibitors. dergipark.org.tr In a separate study, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. rsc.org One of the compounds, 4a , showed EC50 values of 82.02 µg/mL against HIV-1 and 47.72 µg/mL against HIV-2. rsc.org Molecular docking studies suggested that these compounds interact with HIV-1 reverse transcriptase. rsc.org
Other Noteworthy Preclinical Biological Activities
Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, with a particular focus on their selective inhibition of cyclooxygenase-2 (COX-2). dergipark.org.tr The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. rjpbr.commdpi.com Selective COX-2 inhibitors offer a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform. mdpi.comnih.gov
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. rjpbr.comresearchgate.net For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized, with compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) exhibiting high potency and selectivity, with a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov Another study on imidazo[1,2-a]pyridine derivatives reported compounds with significant COX-2 inhibitory effects, with IC50 values as low as 0.05 µM and a selectivity index as high as 897.19 for compound 5i . rjpbr.com In vivo studies have also confirmed the analgesic effects of these potent COX-2 inhibitors. rjpbr.com The anti-inflammatory potential of this class of compounds has been further demonstrated by their ability to inhibit leukocyte functions, such as degranulation and superoxide (B77818) generation in neutrophils, and nitrite (B80452) and prostaglandin (B15479496) E2 production in macrophages. nih.gov
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
|---|---|---|---|
| Compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 0.07 | 508.6 | nih.gov |
| Compound 5i (imidazo[1,2-a]pyridine derivative) | N/A (Highest Selectivity) | 897.19 | rjpbr.com |
| Compounds 5e, 5f, 5j (imidazo[1,2-a]pyridine derivatives) | 0.05 | N/A (Highest Potency) | rjpbr.com |
The imidazo[1,2-a]pyrimidine scaffold is a key structural element in compounds that act as ligands for the γ-aminobutyric acid type A (GABAA) receptor. dergipark.org.trresearchgate.net The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system and is a significant target for drugs used to treat anxiety, sleep disorders, and epilepsy. dergipark.org.trzioc.ru
Imidazo[1,2-a]pyrimidines have been identified as high-affinity agonists at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.govmedchemexpress.com Notably, some of these compounds exhibit functional selectivity for the GABAA α2 and α3 subtypes over the α1 subtype. nih.govacs.orgnih.gov This subtype selectivity is of particular interest because it is thought that agonizing the α2 and α3 subtypes can produce anxiolytic effects with a reduced sedative and amnesic side-effect profile, which is typically associated with non-selective agonism of the α1 subtype. nih.govacs.org
For instance, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have been shown to be anxiolytic in animal models of anxiety with minimal sedation, even at full occupancy of the benzodiazepine binding site. nih.gov This research highlights the potential of imidazo[1,2-a]pyrimidine derivatives in the development of novel anxiolytic agents with improved side-effect profiles. nih.govacs.org
Anthelmintic Activity
Derivatives of imidazo[1,2-a]pyrimidine and structurally related compounds have been investigated for their potential to combat helminth infections. While research specifically on this compound is limited in this context, studies on analogous structures, such as pyrimidine derivatives bearing carboxamide and sulphonamide moieties, have demonstrated notable in vitro anthelmintic properties. shd-pub.org.rsresearchgate.net
In one such study, a series of new pyrimidine derivatives incorporating both sulphonamide and carboxamide functionalities were synthesized and evaluated for their effectiveness against parasitic worms. shd-pub.org.rsresearchgate.net The in vitro assays revealed that all the synthesized compounds possessed anthelmintic activity, measured by the time taken to cause paralysis and death of the worms. shd-pub.org.rs
The results for a selection of these compounds are presented below, showcasing their activity at a concentration of 100 mg/mL compared to the standard anthelmintic drug, albendazole.
Table 1: In Vitro Anthelmintic Activity of Pyrimidine Carboxamide Analogues
| Compound ID | Mean Paralyzing Time (min) | Mean Death Time (min) |
|---|---|---|
| 21a | 15 | 18 |
| 21b | 19 | 24 |
| 21c | 14 | 16 |
| 21g | 19 | 20 |
| 21m | 19 | 25 |
| Albendazole (Standard) | 10 | 13 |
Data sourced from the Journal of the Serbian Chemical Society. shd-pub.org.rs
These findings indicate that while the tested analogues are not as potent as albendazole, they still exhibit significant anthelmintic effects, suggesting that the pyrimidine-carboxamide scaffold is a viable starting point for the development of new anthelmintic agents. shd-pub.org.rsresearchgate.net The broader class of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, has also been recognized for its anthelmintic potential. nih.govacs.org
Anticholinesterase Activity
Analogues of this compound have shown promise as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing the disease.
Research into imidazo[1,2-a]pyridine derivatives, which are structurally very similar to their pyrimidine counterparts, has identified compounds with moderate to good AChE inhibitory activity. In a study exploring novel AChE inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against AChE from various sources. researchgate.net Several of these compounds exhibited significant inhibitory potency. researchgate.net
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues
| Compound ID | AChE Inhibition IC₅₀ (µM) |
|---|---|
| 7a | 55 ± 0.53 |
| 7b | 73 ± 0.37 |
| 7c | 51 ± 0.37 |
| 7d | 73 ± 0.40 |
| 7e | 48 ± 0.75 |
IC₅₀ represents the concentration required to inhibit 50% of the enzyme activity. Data sourced from ResearchGate. researchgate.net
Furthermore, a study on 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives identified a potent and selective AChE inhibitor. researchgate.net Compound 10q from this series demonstrated an IC₅₀ value of 0.88 ± 0.78 µM against AChE, while showing weaker activity against butyrylcholinesterase (BuChE) with an IC₅₀ of 10.0 ± 1.30 µM, indicating its selectivity for AChE. researchgate.net This highlights the potential of the pyrimidine-carboxamide core in designing effective and selective cholinesterase inhibitors.
Applications in Photodynamic Therapy as Intracellular Photosensitizers
A novel and promising application for imidazo[1,2-a]pyrimidine compounds is in the field of photodynamic therapy (PDT). nih.govscispace.com PDT is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species, such as singlet oxygen, which can kill cancer cells and other diseased cells. nih.govscispace.com
Recent studies have demonstrated for the first time that fluorescent imidazo[1,2-a]pyrimidine compounds can act as effective intracellular photosensitizers. nih.govscispace.com These compounds exhibit several key properties that make them suitable for PDT:
They absorb and emit light in the 400-500 nm region. scispace.com
They are efficiently taken up by cells. scispace.com
They exhibit low cytotoxicity in the absence of light. scispace.com
Upon irradiation, they generate singlet oxygen, leading to cell death. nih.govscispace.com
In preclinical models, these imidazo[1,2-a]pyrimidine compounds were shown to kill cancer cells within two hours of irradiation at a low concentration (2.0 µM). scispace.com The ability of these molecules to fluoresce within the intracellular environment also opens up the possibility of their use in phototheranostics, a strategy that combines therapeutic and diagnostic functions. nih.govscispace.com This means they could be used for both fluorescence imaging to locate tumors and for subsequent photodynamic treatment. scispace.comx-mol.net
The mechanism of action involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, converting it into the highly reactive singlet oxygen. This singlet oxygen then induces oxidative stress and cellular damage, leading to apoptosis or necrosis of the targeted cancer cells. The development of these biocompatible organic photosensitizers represents a significant advancement in the search for new tools for photodynamic therapy. nih.govscispace.com
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine 2 Carboxamide Derivatives
Impact of Substituent Position and Chemical Nature on Biological Activity and Selectivity
The biological activity of imidazo[1,2-a]pyrimidine-2-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. For instance, in the development of antitubercular agents, modifications at various positions of the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold (a close analogue) have demonstrated significant effects on potency. While direct SAR data for the 2-carboxamide (B11827560) is less prevalent in the provided results, the principles from related structures are often transferable.
Research on antimicrobial agents has shown that substituents on phenyl rings attached to the imidazo[1,2-a]pyrimidine (B1208166) skeleton are a determining factor for biological activity. dergipark.org.tr Increased molar refractivity of these substituents has been correlated with a dramatic decrease in antibacterial activity. dergipark.org.tr In a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, the introduction of a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine (B132010) scaffold generally led to a loss of antifungal potency. scirp.org However, an exception was noted for a compound also featuring a 4-amino group on a phenyl ring, which was the most potent in the series. scirp.org This highlights the complex interplay between different substituents.
For a series of N-benzylic imidazo[1,2-a]pyridine carboxamides designed as anti-TB agents, five derivatives exhibited excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This suggests that the strategic placement of specific side chains can lead to highly potent compounds.
The following table summarizes the effect of substituents on the biological activity of imidazo[1,2-a]pyrimidine and related derivatives:
| Scaffold | Substituent Position | Substituent Nature | Impact on Biological Activity | Target/Organism |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | Phenyl ring | Increased molar refractivity | Decreased antibacterial activity | Gram-positive and Gram-negative bacteria |
| Imidazo[1,2-a]pyridine | 2-position | Chlorine atom | General loss of antifungal potency | Candida albicans |
| Imidazo[1,2-a]pyridine | Phenyl ring (with 2-Cl) | 4-amino group | Increased antifungal potency | Candida albicans |
| Imidazo[1,2-a]pyridine carboxamide | N-benzylic side chains | Various | Excellent antitubercular activity | Mycobacterium tuberculosis |
Influence of Core Scaffold Modifications on Potency and Bioactivity
Modifications to the core imidazo[1,2-a]pyrimidine scaffold itself, or "scaffold hopping," can lead to significant changes in potency and selectivity. This strategy involves replacing the core structure with a bioisosteric equivalent to explore new chemical space and improve drug-like properties. For example, in the pursuit of CHK1 inhibitors, scaffold morphing was employed to progress from tricyclic structures to imidazo[4,5-c]pyridines and ultimately to highly potent and selective isoquinolines. acs.org
Systematic structural modifications have also been employed to address metabolic liabilities. The imidazo[1,2-a]pyrimidine moiety in an androgen receptor antagonist was found to be rapidly metabolized by aldehyde oxidase (AO). researchgate.netnih.gov To mitigate this, researchers explored altering the heterocycle as an effective strategy to reduce AO-mediated metabolism. researchgate.netnih.gov This demonstrates that core scaffold modifications can be a powerful tool not only for enhancing potency but also for improving pharmacokinetic profiles.
In another example, the insertion of a basic nitrogen atom at the 6-position of an imidazopyrimidine core resulted in a 1000-fold increase in activity against T. brucei, the parasite responsible for sleeping sickness. nih.gov This dramatic enhancement underscores the sensitivity of biological activity to even subtle changes in the core heterocyclic structure.
Strategies for Optimization Based on SAR Data (e.g., Modulation of Polarity and Lipophilicity)
SAR data provides a roadmap for optimizing lead compounds. A key strategy involves the modulation of physicochemical properties such as polarity and lipophilicity to enhance potency, selectivity, and pharmacokinetic properties. In the development of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, a series of derivatives with reduced lipophilicity were designed and synthesized. nih.gov This approach led to the identification of compounds with excellent in vitro activity and acceptable pharmacokinetic profiles, with one compound showing significantly higher systemic exposure (AUC) and maximum concentration (Cmax) compared to other known agents. nih.gov
Another optimization strategy involves blocking sites of metabolic vulnerability. For the aforementioned androgen receptor antagonist susceptible to AO metabolism, blocking the reactive site on the imidazo[1,2-a]pyrimidine moiety was identified as an effective strategy to reduce its metabolic breakdown. researchgate.netnih.gov This was guided by a protein structure-based model of AO, illustrating the power of combining SAR with computational approaches. nih.gov
The table below outlines some optimization strategies based on SAR data:
| Strategy | Scaffold | Modification | Desired Outcome |
|---|---|---|---|
| Reduce Lipophilicity | Imidazo[1,2-a]pyridine-3-carboxamide | Introduction of less lipophilic side chains | Improved pharmacokinetic properties |
| Block Metabolism | Imidazo[1,2-a]pyrimidine-3-carboxamide | Blocking the site of AO oxidation | Reduced metabolism, increased stability |
| Modulate Electronics | Imidazo[1,2-a]pyrimidine | Substitution with electron-donating groups | Blocked AO oxidation |
Correlation between Specific Structural Features and Enzyme/Receptor Binding Affinity
The ultimate goal of SAR studies is to understand how specific structural features of a molecule interact with its biological target at the molecular level. For imidazo[1,2-a]pyrimidine derivatives, these interactions are key to their binding affinity and inhibitory activity. For example, computational studies on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents identified a five-featured pharmacophore hypothesis (HHPRR) essential for activity. openpharmaceuticalsciencesjournal.com This model consists of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com
Molecular docking studies of these compounds into the active site of pantothenate synthetase, a key enzyme in Mycobacterium tuberculosis, revealed specific interactions crucial for binding. openpharmaceuticalsciencesjournal.com These included hydrogen bonding with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com Such detailed understanding of binding modes allows for the rational design of new derivatives with improved affinity.
In the context of Nek2 inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to a compound with an IC50 of 38 nM. documentsdelivered.com While the specific binding interactions were not detailed in the abstract, the high potency achieved underscores the success of the SAR-guided design. Similarly, imidazo[1,2-a]pyrimidines have been identified as ligands for the GABAA receptor benzodiazepine (B76468) binding site, with the potential for functional selectivity for specific subtypes. dergipark.org.trresearchgate.net This selectivity is dictated by the precise fit of the molecule within the binding pocket of the different receptor subtypes.
Emerging Research Directions and Future Perspectives for Imidazo 1,2 a Pyrimidine 2 Carboxamide
Design and Synthesis of Novel Analogues with Enhanced Preclinical Efficacy
The core strategy in advancing imidazo[1,2-a]pyrimidine-2-carboxamide research involves the rational design and synthesis of new analogues with improved potency and drug-like properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, research on antitubercular agents has shown that the substitution pattern on the imidazo[1,2-a]pyridine (B132010) core, a closely related scaffold, significantly impacts efficacy. Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govnih.gov
Further SAR investigations into imidazo[1,2-a]pyridine-3-carboxamides revealed that incorporating bulky and more lipophilic biaryl ethers can lead to nanomolar potency. nih.gov Similarly, the design of novel hybrids, such as combining the imidazo[1,2-a]pyridine amide with cinnamamide, has yielded compounds with significant antimycobacterial activity. mdpi.com In the pursuit of anticancer agents, amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones have been synthesized, leveraging the scaffold's flexibility for structural adjustments to optimize selectivity for biological targets. researchgate.net The design of these novel analogues often involves modifying the linker between the core and various substituents, with N-[2-(phenylamino)ethyl] linkers showing promise for potent activity against drug-sensitive and resistant tuberculosis strains. nih.gov
Table 1: Examples of Imidazo[1,2-a]pyrimidine (B1208166)/pyridine Analogues and their Preclinical Efficacy
| Compound Class | Key Structural Features | Preclinical Efficacy Highlight |
|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Dimethyl substitution on the core | Potent activity against MDR and XDR tuberculosis strains (MIC90 ≤1 µM). nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ethers | Bulky, lipophilic biaryl ether substituents | Nanomolar potency against M. tuberculosis (MIC90 of ≤0.006 μM for some compounds). nih.gov |
| Imidazo[1,2-a]pyridine amide-cinnamamide hybrids | Hybrid structure combining two pharmacophores | Significant antimycobacterial activity. mdpi.com |
| 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs | Phenylaminoethyl linker with electron-donating groups | Considerable activity against drug-sensitive/resistant MTB strains (MIC: 0.041–2.64 μM). nih.gov |
Exploration of New Biological Targets and Uncharted Mechanisms of Action
While the imidazo[1,2-a]pyrimidine scaffold is known for its activity against various pathogens and cancer cells, current research is actively exploring new therapeutic applications and elucidating novel mechanisms of action. nih.gov For example, recent studies have investigated imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for blocking SARS-CoV-2 cell entry by targeting the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.gov
In the field of oncology, researchers are moving beyond general cytotoxicity to identify specific molecular targets. Novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org Other studies have designed 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyrimidine-carboxamides as potential inhibitors of PI3Kα kinase, a critical enzyme in cell signaling pathways often dysregulated in cancer. mdpi.com
Transcriptional profiling of M. tuberculosis treated with an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) compound suggested that it acts via a novel mechanism of action, distinct from known anti-TB agents. nih.gov This highlights the potential for this class of compounds to overcome existing drug resistance. The structural similarity of the imidazo[1,2-a]pyrimidine core to natural purines suggests a wide range of potential biological interactions and targets that are yet to be fully explored. nih.govnih.gov
Table 2: Novel Biological Targets for Imidazo[1,2-a]pyrimidine Analogues
| Compound Type | Investigated Target/Mechanism | Therapeutic Area |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | Dual inhibitors of hACE2 and SARS-CoV-2 spike protein. nih.gov | Antiviral (COVID-19) |
| Imidazo[1,2-a]pyridine derivatives | Covalent inhibitors of KRAS G12C. rsc.org | Anticancer |
| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | PI3Kα kinase inhibitors. mdpi.com | Anticancer |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Novel, undefined mechanism against M. tuberculosis. nih.gov | Antitubercular |
| Dihydropyrazolo[3,4-b]pyridines and benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines | Dual KSP and Aurora-A kinase inhibitors. dergipark.org.tr | Anticancer |
Integration of Advanced Synthetic Methodologies for Diversified Compound Libraries
The creation of diverse chemical libraries is essential for discovering new lead compounds. Modern synthetic chemistry offers advanced methodologies to efficiently generate large numbers of imidazo[1,2-a]pyrimidine analogues. Traditional synthesis often involves the Chichibabin reaction, where 2-aminopyrimidine (B69317) reacts with α-haloketones. nih.gov However, newer, more efficient methods are being integrated.
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, allow for the synthesis of complex imidazo[1,2-a]pyrimidine derivatives in a single step from multiple starting materials. researchgate.net This approach is highly valued for its efficiency and atom economy. Solid-phase synthesis has also been successfully applied to create libraries of imidazo[1,2-a]pyridine-8-carboxamides, enabling the systematic variation of substituents at multiple points of diversity. acs.orgresearchgate.net
Furthermore, green chemistry principles are being incorporated into synthesis protocols. Researchers have developed methods using gold nanoparticles as catalysts in environmentally friendly solvents, and microwave-assisted synthesis using basic alumina (B75360) as a catalyst in solvent-free conditions, offering rapid and efficient production of these compounds. nih.govmdpi.com These advanced methodologies, including intramolecular cyclizations and condensation reactions, facilitate the construction of the core scaffold and its subsequent functionalization, which is crucial for building diversified libraries for high-throughput screening. rsc.orguees.edu.ec
Application of Integrated Computational and Experimental Approaches in Lead Optimization
The optimization of a "hit" molecule into a viable drug candidate is a complex process that benefits significantly from the integration of computational and experimental techniques. ijpsjournal.com This synergistic approach accelerates the drug discovery pipeline by enabling the rational design of compounds and predicting their properties before synthesis. frontiersin.org
In silico tools like molecular docking are routinely used to predict how different imidazo[1,2-a]pyrimidine analogues will bind to their biological targets. For example, docking studies have been used to investigate the binding of derivatives to the hACE2 and spike proteins of SARS-CoV-2, and to the enzyme CYP51 in fungi. nih.govnih.gov These computational models help prioritize which compounds to synthesize and test, saving time and resources.
Beyond simple docking, computational methods are used for a variety of predictions. Density Functional Theory (DFT) calculations can determine molecular properties like orbital energies and electrostatic potential, providing insights into a compound's reactivity and interactions. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for early assessment of a compound's drug-like characteristics. nih.gov This integrated experimental and theoretical approach allows for a more efficient cycle of design, synthesis, and testing, ultimately facilitating the engineering of compounds with enhanced therapeutic properties. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
